1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol)

Description

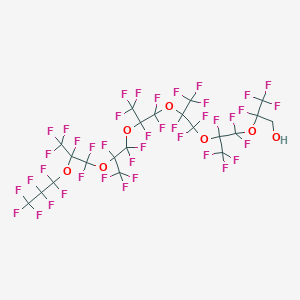

This compound is a highly fluorinated polyether alcohol characterized by a 21-carbon backbone (heneicosan) with six methyl groups and six ether oxygen atoms arranged in a repeating 3,6,9,12,15,18-hexaoxa pattern. The extensive perfluorination (C-F bonds) imparts exceptional chemical stability, low surface tension, and resistance to thermal and chemical degradation. Such properties make it suitable for specialized applications in surfactants, coatings, and fluoropolymer synthesis. However, its structural complexity and high fluorine content raise concerns about environmental persistence and bioaccumulation, typical of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H3F41O7/c22-2(1-63,9(30,31)32)64-17(53,54)4(25,11(36,37)38)66-19(57,58)6(27,13(42,43)44)68-21(61,62)8(29,15(48,49)50)69-20(59,60)7(28,14(45,46)47)67-18(55,56)5(26,12(39,40)41)65-16(51,52)3(23,24)10(33,34)35/h63H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAETUWCYSIJUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H3F41O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896522 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-99-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Precursor Synthesis

The synthesis begins with the preparation of fluorinated precursors, which serve as building blocks for the final compound. A critical step involves generating perfluoroalkyl intermediates through controlled fluorination reactions. For example, pentadecafluorooctanoic acid (PFOA) derivatives are often reduced to corresponding fluorinated alcohols using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether . This reduction step typically achieves yields of 60–75%, contingent on the purity of the starting material and exclusion of moisture .

Alternative routes employ telomerization of tetrafluoroethylene with methanol, though this method requires specialized equipment to manage the exothermic nature of the reaction . The resulting fluorinated alcohols are subsequently protected as tetrahydropyranyl (THP) ethers to prevent undesired side reactions during downstream steps . Key parameters for precursor synthesis include:

| Parameter | Optimal Conditions | Yield Range | Challenges |

|---|---|---|---|

| Fluorination agent | LiAlH₄ in diethyl ether | 60–75% | Moisture sensitivity |

| Temperature | 0–5°C (for exothermic steps) | — | Byproduct formation (e.g., HF gas) |

| Reaction time | 4–6 hours | — | Incomplete reduction |

Ether Linkage Formation via Williamson Synthesis

The hexaoxa backbone is constructed using Williamson ether synthesis, which couples fluorinated alcohols with alkyl halides under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is a preferred base due to its ability to deprotonate alcohols efficiently while minimizing side reactions . For instance, allyl bromide is added dropwise to a mixture of NaH and fluorinated alcohol in THF at 0°C, followed by refluxing at 65–70°C for 3 hours to drive the reaction to completion .

Key considerations for this step include:

-

Stoichiometry : A 1:1.2 molar ratio of alcohol to alkyl halide ensures excess halide for higher conversion rates .

-

Catalysts : Anhydrous potassium carbonate (K₂CO₃) enhances reaction efficiency in moisture-sensitive systems .

-

Solvents : Hexamethylphosphoramide (HMPA) co-solvents improve solubility of fluorinated intermediates but require handling under nitrogen due to toxicity concerns .

Post-reaction workup involves partitioning the crude product between chloroform and water, followed by brine washes to remove residual salts .

Purification and Characterization

Purification of the crude product is achieved through silica gel chromatography using gradient elution (e.g., 20% methanol in chloroform) . Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity (>98%) before proceeding to subsequent steps . For volatile byproducts, gas chromatography-mass spectrometry (GC-MS) equipped with a DB-5MS column provides detection limits as low as 0.1 ppm .

| Technique | Application | Key Metrics |

|---|---|---|

| Column chromatography | Removal of non-volatile impurities | Rf value consistency |

| GC-MS | Volatile impurity analysis | Retention time matching |

| ¹⁹F NMR | Structural confirmation | Chemical shift consistency |

Yield Optimization Strategies

Maximizing yield requires meticulous control of reaction parameters:

-

Temperature : Maintaining 65–80°C during etherification minimizes side reactions while ensuring reasonable reaction rates .

-

Catalyst loading : NaH concentrations of 10–15 wt% relative to the alcohol substrate balance reactivity and safety .

-

Moisture control : Rigorous drying of solvents (e.g., THF over CaH₂) and reagents prevents hydrolysis of fluorinated intermediates .

Industrial-scale production often employs continuous flow reactors to enhance heat dissipation and reduce batch-to-batch variability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated acids or ketones.

Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Its stability and resistance to degradation make it useful in studying biological systems that require non-reactive environments.

Medicine: It is explored for potential use in drug delivery systems due to its unique chemical properties.

Industry: It is used in the production of high-performance materials, such as fluoropolymers and coatings

Mechanism of Action

The mechanism of action of this compound is primarily based on its chemical stability and resistance to degradation. Its multiple fluorine atoms create a highly electronegative environment, which makes it less reactive with other chemicals. This property is exploited in various applications where stability and inertness are required. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s unique combination of methyl branches, ether linkages, and perfluorination distinguishes it from simpler perfluoroalkyl alcohols. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

†Estimated based on structural analogs.

Physicochemical Properties

- Hydrophobicity and Solubility: The target compound’s ether oxygens introduce polarity, enhancing water solubility compared to fully fluorinated linear alcohols like 1H,1H-Perfluoro-1-decanol. However, its extensive fluorination still limits solubility in aqueous media, favoring organic solvents .

- Thermal Stability : Perfluorination and ether linkages confer higher thermal stability (decomposition >300°C) than partially fluorinated analogs like 6:2 FTOH (decomposition ~250°C) .

- Surface Activity: The compound’s branched structure and fluorine content likely reduce surface tension more effectively than non-fluorinated polyethers (e.g., C20H42O7 in ) but less than shorter perfluoro alcohols due to steric hindrance .

Environmental and Toxicological Considerations

Persistence and Bioaccumulation

While the target compound’s large size may reduce bioaccumulation compared to smaller PFAS (e.g., 6:2 FTOH), its ether linkages could facilitate degradation into persistent perfluoroalkyl acids (PFAAs), as seen with other polyfluoroethers .

Regulatory Status

- Analogous substances like 1H,1H,2H,2H-Perfluorohexan-1-ol (CAS 2043-47-2) are classified as non-hazardous but require rigorous safety protocols due to uncertain chronic toxicity .

Biological Activity

1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol), commonly referred to as perfluorohexamethyl hexaoxaheneicosanol (CAS No. 167631-99-4), is a highly fluorinated compound characterized by its unique chemical structure. The presence of multiple fluorine atoms contributes to its stability and resistance to degradation. This article explores the biological activity of this compound based on available research findings.

The chemical properties of 1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol) include:

| Property | Value |

|---|---|

| Molecular Formula | C21H42F41O7 |

| Molecular Weight | 1146.18 g/mol |

| Boiling Point | 485.3 ± 45.0 °C (Predicted) |

| Density | 1.804 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.57 ± 0.10 (Predicted) |

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including perfluorohexamethyl hexaoxaheneicosanol, exhibit various biological activities and potential toxic effects. A study by Wang et al. (2020) highlighted that PFCs can disrupt endocrine functions and may lead to reproductive toxicity in animal models. The specific effects of this compound on human health remain under investigation but are of significant concern due to its persistence in the environment.

Cellular Interaction

In vitro studies have suggested that perfluoroalkyl substances (PFAS), a category that includes this compound, can affect cellular mechanisms such as apoptosis and proliferation. For instance:

- Apoptosis Induction : Research has shown that exposure to PFAS can lead to increased apoptosis in human liver cells.

- Cell Proliferation : PFAS exposure has been linked to altered cell cycle progression in various cell lines.

Environmental Impact

The environmental persistence of PFCs raises concerns regarding their accumulation in living organisms and potential biomagnification through the food chain. A case study conducted by Gauthier et al. (2021) demonstrated the bioaccumulation of PFCs in aquatic species and its implications for ecological health.

Case Studies

- Reproductive Toxicity : A study involving rodents exposed to high levels of PFCs found significant alterations in reproductive outcomes and hormone levels.

- Liver Toxicity : In a controlled experiment with mice administered perfluorohexamethyl hexaoxaheneicosanol derivatives, liver enzyme levels indicated hepatotoxicity.

Q & A

Q. What are the optimal synthetic routes for preparing 1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol), and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step fluorination and etherification. Key steps include:

- Fluorinated precursor preparation : Use telomerization of tetrafluoroethylene with methanol to generate perfluoroalkyl intermediates .

- Ether linkage formation : Employ Williamson ether synthesis under anhydrous conditions, using fluorinated alcohols and alkyl halides. Catalysts like K₂CO₃ or NaH improve efficiency .

- Yield optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for alcohol:halide). Monitor by <sup>19</sup>F NMR for intermediate purity .

| Synthesis Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Telomerization | 70°C, 24h, Pt catalyst | 40–60% | Byproduct formation (e.g., branched chains) |

| Williamson Ether Synthesis | 65°C, 12h, K₂CO₃ | 55–75% | Moisture sensitivity |

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- <sup>19</sup>F NMR : Identifies fluorinated chain integrity and detects impurities (e.g., incomplete fluorination) .

- GC-MS : Quantifies volatile byproducts (LOD: 0.1 ppm) using capillary columns (e.g., DB-5MS) .

- HPLC : Separates non-volatile impurities with a C18 column and methanol/water mobile phase .

| Technique | Sensitivity | Key Metrics | Typical Use Case |

|---|---|---|---|

| <sup>19</sup>F NMR | 1–5 mol% | Chemical shift consistency | Structural confirmation |

| GC-MS | 0.1 ppm | Retention time matching | Volatile impurity detection |

| HPLC | 0.01% | Peak area integration | Quantifying non-volatile residues |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorinated chain length during synthesis?

- Methodological Answer : Contradictions in chain length often arise from telomerization variability. Strategies include:

Q. What experimental designs effectively assess environmental persistence and bioaccumulation potential?

- Methodological Answer : Leverage OECD guidelines for persistence studies:

- Hydrolysis stability : Expose to pH 2–12 buffers at 50°C; analyze degradation via LC-QTOF-MS .

- Bioaccumulation assays : Use Daphnia magna models to measure bioconcentration factors (BCF) .

- Half-life estimation : Conduct soil microcosm studies under UV light (λ = 254 nm) .

| Parameter | Test System | Key Metrics | Reference Standards |

|---|---|---|---|

| Hydrolysis half-life | Aqueous buffer (pH 7, 50°C) | Degradation products | OECD 111 |

| BCF | Daphnia magna | Lipid-normalized accumulation | OECD 305 |

Q. How can interfacial properties (e.g., hydrophobicity) be optimized for nanotube composite applications?

- Methodological Answer : Tailor the compound’s fluorinated chain and hydroxyl group interactions:

- Surface tension measurement : Use pendant drop tensiometry to correlate chain length with hydrophobicity (target: >120 mN/m) .

- Composite fabrication : Blend with carbon nanotubes (CNTs) at 1–5 wt% via sonication (20 kHz, 30 min) .

- Performance validation : Test water contact angles (>150°) and electrical conductivity (4-point probe) .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.